1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde
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Overview
Description
1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cycloalkane derivative featuring a cyclopentane ring substituted with a methyl group, a prop-1-en-2-yl group, and an aldehyde functional group
Preparation Methods
The synthesis of 1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone derivatives followed by selective oxidation. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The prop-1-en-2-yl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The prop-1-en-2-yl group may also participate in hydrophobic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde can be compared with similar compounds such as:
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in their substituents.
Aldehyde-containing cycloalkanes: These compounds have similar reactivity due to the presence of the aldehyde group.
Prop-1-en-2-yl substituted cycloalkanes: These compounds have similar substitution patterns but may differ in their overall reactivity and applications.
Properties
CAS No. |
59514-63-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-methyl-3-prop-1-en-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-5-10(3,6-9)7-11/h7,9H,1,4-6H2,2-3H3 |
InChI Key |
BFFAMIWMCMTBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C1)(C)C=O |
Origin of Product |
United States |
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